4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 383143-98-4
VCID: VC21095991
InChI: InChI=1S/C12H11NOS/c1-2-9-3-5-10(6-4-9)11-8-15-12(7-14)13-11/h3-8H,2H2,1H3
SMILES: CCC1=CC=C(C=C1)C2=CSC(=N2)C=O
Molecular Formula: C12H11NOS
Molecular Weight: 217.29 g/mol

4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde

CAS No.: 383143-98-4

Cat. No.: VC21095991

Molecular Formula: C12H11NOS

Molecular Weight: 217.29 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde - 383143-98-4

Specification

CAS No. 383143-98-4
Molecular Formula C12H11NOS
Molecular Weight 217.29 g/mol
IUPAC Name 4-(4-ethylphenyl)-1,3-thiazole-2-carbaldehyde
Standard InChI InChI=1S/C12H11NOS/c1-2-9-3-5-10(6-4-9)11-8-15-12(7-14)13-11/h3-8H,2H2,1H3
Standard InChI Key JNORSZRHYIUUMM-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)C2=CSC(=N2)C=O
Canonical SMILES CCC1=CC=C(C=C1)C2=CSC(=N2)C=O

Introduction

Chemical Structure and Classification

4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde belongs to the class of thiazole derivatives, featuring a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. The compound has a molecular formula of C₁₂H₁₁NOS and a molecular weight of 217.29 g/mol . Its structure consists of a thiazole ring with an ethylphenyl group at position 4 and an aldehyde functional group at position 2. This arrangement creates a molecule with both electron-donating (ethylphenyl) and electron-withdrawing (aldehyde) groups, contributing to its chemical versatility.

The compound is identified by CAS number 383143-98-4 and can be represented by the following chemical identifiers:

Chemical Identifiers

Identifier TypeValue
IUPAC Name4-(4-ethylphenyl)-1,3-thiazole-2-carbaldehyde
Molecular FormulaC₁₂H₁₁NOS
Molecular Weight217.29 g/mol
CAS Number383143-98-4
Canonical SMILESCCC1=CC=C(C=C1)C2=CSC(=N2)C=O
InChIInChI=1S/C12H11NOS/c1-2-9-3-5-10(6-4-9)11-8-15-12(7-14)13-11/h3-8H,2H2,1H3
InChI KeyJNORSZRHYIUUMM-UHFFFAOYSA-N

Table 1: Chemical identifiers of 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde

Physical and Chemical Properties

The physical and chemical properties of 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde have been characterized through various computational and experimental methods. Understanding these properties is crucial for predicting its behavior in chemical reactions and biological systems.

Physical Properties

PropertyValueMethod
Boiling Point379.4±45.0 °CPredicted
Density1.194±0.06 g/cm³Predicted
pKa-0.04±0.10Predicted
Physical StateSolid at room temperatureObserved
AppearanceCrystalline solidObserved

Table 2: Physical properties of 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde

Chemical Reactivity

The chemical reactivity of 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde is primarily influenced by two functional groups: the aldehyde group at position 2 and the thiazole ring itself. The aldehyde group can participate in various condensation reactions, including:

  • Aldol condensations with ketones and other aldehydes

  • Schiff base formation with primary amines

  • Wittig reactions with phosphonium ylides

  • Reductive amination to form secondary amines

The thiazole ring, being an electron-rich heterocycle, can participate in electrophilic substitution reactions, though with less reactivity than other heteroaromatic systems like pyrrole or furan. The ethylphenyl group at position 4 provides additional sites for functionalization through aromatic substitution reactions.

Synthesis Methods

Several synthetic approaches can be employed to prepare 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde, with the Hantzsch thiazole synthesis being the most common method.

Hantzsch Thiazole Synthesis

The classical Hantzsch thiazole synthesis involves the condensation of α-haloketones or α-haloaldehydes with thioamides or thioureas. For 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde, this typically involves:

  • Reaction of 4-ethylbenzaldehyde with appropriate thioamide precursors

  • Cyclization to form the thiazole ring

  • Oxidation or functional group manipulation to introduce the aldehyde at position 2

Suzuki Cross-Coupling Method

By analogy with the synthesis of the fluorinated analog (4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde), a Suzuki cross-coupling approach can be effectively employed:

General Procedure:

  • 4-Bromo-1,3-thiazole-2-carbaldehyde (1 mmol) is reacted with 4-ethylphenylboronic acid (1.2 mmol) in the presence of Cs₂CO₃ (2.5 mmol)

  • The reaction is conducted in a mixture of 1,4-dioxane (10 mL) and water (5 mL)

  • After stirring at room temperature for 5 minutes, tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) is added

  • The mixture is refluxed for 4-6 hours under nitrogen protection

  • After cooling, the mixture is diluted with CH₂Cl₂ and the aqueous layer extracted

  • The combined organic layers are dried, filtered, and purified by column chromatography

This method typically yields the desired product with approximately 30-35% efficiency based on similar reactions .

Reaction Conditions and Optimization

The synthesis of 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde requires careful control of reaction parameters:

ParameterOptimal ConditionEffect on Yield
Temperature60-80°CHigher temperatures may lead to side reactions
SolventEthanol/methanol for Hantzsch; Dioxane/water for SuzukiPolar solvents facilitate the reaction
CatalystBase catalysts for Hantzsch; Pd catalysts for SuzukiEssential for reaction progression
Reaction Time4-6 hoursLonger times may not improve yield
AtmosphereInert (N₂)Prevents oxidation of intermediates

Table 3: Optimization parameters for the synthesis of 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde

Comparative Analysis with Related Compounds

To better understand the properties and potential applications of 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde, a comparison with structurally related compounds is valuable.

Comparison of Physical Properties

CompoundMolecular WeightBoiling PointDensity
4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde217.29 g/mol379.4±45.0 °C1.194±0.06 g/cm³
4-Phenyl-1,3-thiazole-2-carbaldehyde189.23 g/mol365.6±35.0 °C1.3±0.1 g/cm³
4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde207.22 g/molNot reportedNot reported
4-Ethylthiazole-2-carbaldehyde141.19 g/mol246.6 °C1.21 g/cm³

Table 4: Comparison of physical properties with structurally related compounds

Structural Differences and Effects

The presence of the ethyl group on the phenyl ring in 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde differentiates it from other analogs:

  • Compared to 4-Phenyl-1,3-thiazole-2-carbaldehyde, the ethyl group increases lipophilicity and may enhance interactions with hydrophobic binding pockets in biological targets

  • Compared to 4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde, the ethyl substituent is electron-donating rather than electron-withdrawing, potentially altering the electronic properties of the aromatic system

  • Compared to 4-Ethylthiazole-2-carbaldehyde, the addition of the phenyl ring significantly increases molecular weight and provides additional sites for π-π interactions with biological targets

Analytical Characterization

Various analytical techniques can be employed to characterize 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde and confirm its structure and purity.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for structural confirmation:

  • ¹H NMR would show characteristic signals for:

    • The aldehyde proton (typically around δ 9.8-10.0 ppm)

    • The thiazole C-5 proton (around δ 7.5-8.0 ppm)

    • The aromatic protons of the 4-ethylphenyl group (δ 7.2-7.8 ppm)

    • The ethyl group (a quartet around δ 2.6-2.7 ppm for CH₂ and a triplet around δ 1.2-1.3 ppm for CH₃)

  • ¹³C NMR would show distinctive signals for:

    • The aldehyde carbon (around δ 180-185 ppm)

    • The thiazole carbons (typically in the range of δ 150-170 ppm for C-2 and C-4, and around δ 120-130 ppm for C-5)

    • The aromatic carbons and the ethyl carbons

Mass Spectrometry

Mass spectrometry would reveal a molecular ion peak at m/z 217, corresponding to the molecular weight, along with characteristic fragmentation patterns.

Infrared Spectroscopy

Infrared spectroscopy would show characteristic absorption bands:

  • A strong C=O stretching band for the aldehyde around 1700-1720 cm⁻¹

  • C=N stretching around 1600-1650 cm⁻¹

  • C-S stretching around 700-800 cm⁻¹

Applications in Organic Synthesis

4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde serves as a valuable intermediate in organic synthesis due to its reactive aldehyde group and heterocyclic structure.

As a Precursor for Bioactive Compounds

The compound can serve as a starting material for the synthesis of:

  • Schiff bases with potential antimicrobial properties

  • Thiosemicarbazide derivatives, which have shown antitubercular and antimicrobial potential

  • Various oxadiazole and triazole derivatives with potential anti-HIV and antiproliferative activity

In Reaction Development

The presence of multiple functional groups makes this compound useful for studying:

  • Selective functionalization reactions

  • Cross-coupling methodologies

  • Heterocycle elaboration strategies

Future Research Directions

Based on the current understanding of 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde and related compounds, several promising research directions emerge:

Medicinal Chemistry Applications

  • Development and screening for specific antimicrobial activity against resistant bacterial strains

  • Investigation of anticancer properties, particularly against cell lines where similar thiazole derivatives have shown promise

  • Structure-activity relationship studies to understand how modifications to the ethylphenyl moiety affect biological activity

Synthetic Methodology Development

  • Optimization of synthetic routes to improve yields and sustainability

  • Development of regioselective functionalization methods

  • Exploration of asymmetric variants for the production of chiral derivatives

Materials Science Applications

Exploration of applications in:

  • Organic electronics, where thiazole derivatives have shown promise as semiconducting materials

  • Coordination chemistry, utilizing the nitrogen atom of the thiazole ring for metal binding

  • Fluorescent probes, leveraging the aromatic system and potential for further functionalization

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